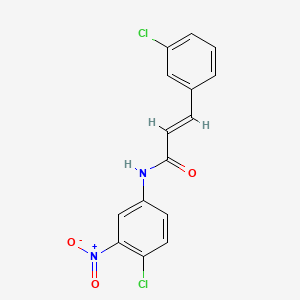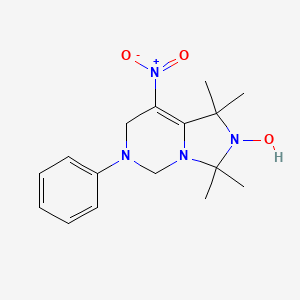
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde, also known as CBPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CBPC belongs to the family of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Mecanismo De Acción
The exact mechanism of action of 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it has been suggested that 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde may exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to increase the levels of certain neurotransmitters in the brain, leading to anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to have low toxicity in animal models. However, 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde. One possible direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its anti-cancer and anti-inflammatory properties in more detail. Additionally, more research is needed to understand the exact mechanism of action of 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde and to develop more potent analogs with improved therapeutic properties.
Conclusion:
In conclusion, 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to have low toxicity in animal models. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been studied for its anti-cancer, anti-inflammatory, and anxiolytic effects, among others. However, more research is needed to fully understand its mechanism of action and to develop more potent analogs.
Métodos De Síntesis
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde can be synthesized through a multi-step process starting from 3-chlorobenzylamine and piperazine. The first step involves the protection of the amine group of 3-chlorobenzylamine using a suitable protecting group. The next step involves the reaction of the protected amine with piperazine to form the desired product. Finally, the protecting group is removed to obtain 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde in its pure form.
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-3-1-2-11(8-12)9-14-4-6-15(10-16)7-5-14/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSRSXEJQZJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)

